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Abstract
Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) is a selective, pre-

emergent herbicide from the chloroacetanilide class, widely used in agriculture, particularly in

rice cultivation, to control annual grasses and certain broad-leaved weeds.[1] Given its

widespread environmental presence, a thorough understanding of its toxicological profile,

specifically its potential to cause genetic damage (genotoxicity) and cancer (carcinogenicity), is

of paramount importance for risk assessment. This technical guide provides a comprehensive

review of the available scientific data, detailing the experimental protocols of key studies and

summarizing the evidence regarding butachlor's genotoxic and carcinogenic potential. The

weight of evidence from an extensive battery of tests suggests that butachlor does not pose a

significant genotoxic risk to mammals.[2] While it has been shown to induce stomach tumors in

rats, these are considered to occur through a non-genotoxic, threshold-based mechanism that

is of doubtful relevance to humans.[2][3]

Genotoxicity Assessment
The genotoxic potential of butachlor has been evaluated in a wide range of in vitro (test tube)

and in vivo (living organism) assays. These tests examine the ability of a substance to directly

or indirectly damage DNA and chromosomes.
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Overall, while some in vitro assays have shown positive results, particularly in bacterial

systems, the consensus from a comprehensive evaluation of in vivo mammalian studies is that

butachlor does not have significant genotoxic potential.[2]

In Vitro Studies: Early studies reported that butachlor can act as an indirect mutagen in

various in vitro systems. In the Salmonella typhimurium reverse mutation assay (Ames test),

increased revertant colonies were observed, but this effect was less than three-fold above

control values and occurred only in the TA-100 strain at high doses. In contrast, tests in

mammalian cell lines, such as the CHO/HGPRT forward gene mutation assay and an in vitro

cytogenetics assay in CHO cells, were negative for mutagenic and clastogenic effects,

respectively. However, a study using cultured human peripheral blood lymphocytes indicated

a dose-dependent increase in chromosomal aberrations after treatment with butachlor,

although it did not induce sister chromatid exchanges. Research also suggests butachlor can

induce oxidative DNA damage, mitochondrial dysfunction, and necrosis in human peripheral

blood mononuclear cells.

In Vivo Studies: Four key in vivo mammalian tests have been conducted, all of which were

negative for genotoxicity. These include a bone marrow cytogenetics study in Sprague-

Dawley rats, a micronucleus test in Swiss-Webster mice, a dominant lethal effects study in

CD-1 male mice, and an in vivo/in vitro DNA repair (Unscheduled DNA Synthesis - UDS)

assay in F-344 rats. Despite signs of general toxicity at higher doses in some of these

studies, there was no evidence of adverse chromosomal effects or DNA damage.

The collective evidence strongly supports the conclusion that butachlor is not a significant

genotoxic hazard in mammals. This is further corroborated by an analysis using a scoring

system from the International Commission for Protection against Environmental Carcinogens

and Mutagens, which places butachlor well within the non-genotoxic range.
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Test
System

Organism /
Cell Line

Dose /
Concentrati
on Levels

Metabolic
Activation
(S9)

Result
Reference(s
)

IN VITRO

ASSAYS

Ames

Reverse

Mutation

Assay

Salmonella

typhimurium

(TA-100)

0.5 to 10

mg/plate
With S9

Weakly

Positive

Gene

Mutation

Assay

(HGPRT)

Chinese

Hamster

Ovary (CHO)

cells

Not Specified
With and

Without S9
Negative

Chromosoma

l Aberration

Assay

Chinese

Hamster

Ovary (CHO)

cells

Not Specified
With and

Without S9
Negative

Chromosoma

l Aberration

Assay

Human

Peripheral

Blood

Lymphocytes

5, 10, 20

µg/mL

Not

Applicable
Positive

Sister

Chromatid

Exchange

Human

Peripheral

Blood

Lymphocytes

5, 10, 20

µg/mL

Not

Applicable
Negative

Micronucleus

Formation

Human

PBMN cells
Not Specified

Not

Applicable
Positive

IN VIVO

ASSAYS

Bone Marrow

Cytogenetics

Sprague-

Dawley Rats

75, 250, 750

mg/kg (i.p.)

Not

Applicable
Negative
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Micronucleus

Test

Swiss-

Webster Mice

250, 500,

1000

mg/kg/day

(i.p.)

Not

Applicable
Negative

Dominant

Lethal Test
CD-1 Mice

100, 1000,

5000 ppm

(dietary)

Not

Applicable
Negative

DNA Repair

(UDS) Assay
F-344 Rats

50, 200, 1000

mg/kg (oral)

Not

Applicable
Negative

Experimental Protocols
The Ames test is a widely used method to assess a chemical's potential to produce genetic

mutations.

Test Strains: Several strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102)

are used, each carrying a different mutation in the histidine operon, rendering them unable to

synthesize histidine (his-).

Metabolic Activation: The test is performed both with and without a metabolic activation

system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme

inducer. This mimics mammalian metabolism.

Exposure: The tester strains are exposed to various concentrations of butachlor on a minimal

agar plate lacking histidine.

Incubation: The plates are incubated for 48-72 hours at 37°C.

Scoring: Only bacteria that revert to a his+ state (able to synthesize histidine) can grow and

form colonies. The number of revertant colonies is counted. A substance is considered

mutagenic if it causes a dose-dependent increase in the number of revertant colonies

compared to a negative control.

This assay identifies agents that cause structural changes to chromosomes (clastogenicity).
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Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell

cultures (e.g., human peripheral blood lymphocytes) are used.

Exposure: Actively dividing cells are exposed to at least three concentrations of butachlor for

a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer

period (e.g., 21 hours) without S9.

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells

in the metaphase stage of mitosis.

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and

dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

Microscopic Analysis: At least 200 metaphase spreads per concentration are analyzed for

structural aberrations, such as chromosome breaks, chromatid breaks, and exchanges. A

positive result is a dose-dependent, statistically significant increase in the percentage of cells

with aberrations.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by

analyzing for the presence of micronuclei in newly formed erythrocytes.

Animal Dosing: Typically, mice or rats are administered butachlor, usually via two or more

exposures (e.g., intraperitoneal injection or oral gavage) over a period of 24 hours. A range

of doses is used, up to the maximum tolerated dose.

Tissue Sampling: Bone marrow is collected from the animals at specific time points after the

final dose (e.g., 24 and 48 hours).

Slide Preparation: The bone marrow is flushed from the femurs, and smears are prepared on

microscope slides. The slides are stained to differentiate between polychromatic (immature)

and normochromatic (mature) erythrocytes.

Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the

presence of micronuclei—small, membrane-bound DNA fragments in the cytoplasm. The

ratio of PCEs to total erythrocytes is also calculated to assess bone marrow toxicity.
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Analysis: A positive result is a statistically significant, dose-related increase in the frequency

of micronucleated PCEs in the treated groups compared to the vehicle control group.

Visualization: Genotoxicity Testing Workflow
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Caption: A generalized workflow for assessing the genotoxicity of a chemical compound.
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Carcinogenic Potential
Long-term carcinogenicity bioassays, primarily in rats, have been conducted to evaluate the

potential of butachlor to cause cancer.

Summary of Carcinogenicity Data
Chronic exposure studies have shown that butachlor can induce stomach tumors in Sprague-

Dawley rats. However, these tumors were observed only at high dose levels (e.g., 3000 ppm)

that exceeded the Maximum Tolerated Dose (MTD). This high dose was associated with

excessive body weight loss, hepatocellular necrosis, and decreased survival, indicating

significant systemic toxicity. The production of tumors under such extreme exposure conditions

is considered to be of questionable relevance for human risk assessment. Studies in dogs and

mice did not show evidence of carcinogenicity.

Crucially, mechanistic studies have demonstrated that butachlor acts as a tumor promoter, not

an initiator. This means it does not directly cause the initial genetic mutations that lead to

cancer but can promote the growth of already initiated cells. This finding supports a non-

genotoxic mode of action for its carcinogenicity in the rat stomach.

Data Presentation: Carcinogenicity Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species /
Strain

Dose
Levels (in
diet)

Duration
Key
Findings

Conclusion
Reference(s
)

Sprague-

Dawley Rat

100, 1000,

3000 ppm
2 years

Increased

incidence of

stomach

tumors

(fundic

region) at

3000 ppm.

Carcinogenic

at doses

exceeding

the MTD.

Sprague-

Dawley Rat
Not specified Not specified

Butachlor

acts as a

tumor

promoter, not

an initiator.

Supports a

non-

genotoxic

mechanism.

Dog
100, 300,

1000 ppm
2 years

No evidence

of chronic

toxicity or

carcinogenicit

y.

Not

carcinogenic

in this study.

Mouse
100, 1000,

5000 ppm
7 weeks

No evidence

of dominant

lethal effects

(related to

germ cell

mutation).

Not

mutagenic to

germ cells.

Mouse 500 to 2000

ppm

104 weeks Increased

incidence of

non-

neoplastic

lesions

(retinochoroid

al

degeneration,

cataracts).

Not

carcinogenic

in this study.
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No evidence

of

carcinogenicit

y.

Experimental Protocol: Chronic Rodent Carcinogenicity
Bioassay

Animal Selection: A rodent species, typically Sprague-Dawley rats, is selected. Animals are

young adults at the start of the study.

Dose Selection: At least three dose levels plus a concurrent control group are used. The

highest dose is chosen to be the Maximum Tolerated Dose (MTD), which should induce

minimal toxicity (e.g., no more than a 10% decrease in body weight) without shortening the

natural lifespan from effects other than tumors.

Administration: Butachlor is mixed into the diet and administered to the animals for the

majority of their natural lifespan (typically 24 months for rats).

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are measured weekly for the first few months and then periodically thereafter.

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy

is performed on all animals (including those that die during the study). All organs and tissues

are examined macroscopically, and a comprehensive list of tissues is collected and

preserved for histopathological examination by a pathologist.

Data Analysis: The incidence of tumors in each dose group is compared to the control group

using appropriate statistical methods. The analysis considers the type, location, and

malignancy of the tumors.

Mechanism of Carcinogenicity
The stomach tumors observed in rats are not caused by direct DNA damage. Instead, they

arise from a well-understood, non-genotoxic mechanism involving a sequence of secondary

physiological events triggered by high, chronic doses of butachlor.
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Mucosal Atrophy: High concentrations of butachlor in the stomach lead to progressive

atrophy of the gastric mucosa.

Hypochlorhydria: The mucosal damage results in reduced acid secretion (hypochlorhydria),

leading to an increase in stomach pH.

Compensatory Hypergastrinemia: The body responds to the high pH by increasing the

production of the hormone gastrin.

Cell Proliferation: This excessive and sustained secretion of gastrin, combined with the

ongoing mucosal atrophy, drives a proliferative response in the stomach lining.

Tumor Formation: This chronic stimulation and cell proliferation ultimately culminates in the

formation of tumors.

This mechanism is considered to be threshold-based, meaning it only occurs above a certain

dose level. At lower, non-oncogenic doses, butachlor did not produce the initial mucosal

atrophy. This entire pathway is considered specific to the rat and not relevant to humans under

normal exposure scenarios.

Visualization: Proposed Mechanism of Butachlor-
Induced Stomach Tumors
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Caption: Proposed non-genotoxic mechanism for butachlor-induced stomach tumors in rats.

Conclusion and Human Relevance
A comprehensive evaluation of the toxicological database for butachlor leads to the following

conclusions:

Genotoxicity: The weight of evidence from a broad suite of in vitro and in vivo assays

indicates that butachlor does not possess significant genotoxic potential in mammals.

Positive findings in some in vitro assays were not replicated in whole-animal studies.

Carcinogenicity: Butachlor has been shown to cause stomach tumors in rats, but only at

doses that exceed the MTD and cause significant systemic toxicity.

Mechanism: The mechanism of tumor formation in the rat stomach is non-genotoxic,

involving a threshold-sensitive process of mucosal atrophy, hormonal imbalance, and
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subsequent cell proliferation. This mechanism is considered species-specific and of doubtful

relevance to humans under anticipated exposure levels.

Therefore, based on the available scientific evidence, the tumors observed in the rat

carcinogenicity studies are not considered indicative of a human cancer risk. The overall

toxicological profile suggests that butachlor's carcinogenic effects are a high-dose

phenomenon in a specific species, driven by a non-genotoxic pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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